molecular formula C8H17NO2 B3344622 1-Ethyl-2,2-dimethoxypyrrolidine CAS No. 84859-26-7

1-Ethyl-2,2-dimethoxypyrrolidine

Cat. No.: B3344622
CAS No.: 84859-26-7
M. Wt: 159.23 g/mol
InChI Key: OSRAKVIKUXSLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-2,2-dimethoxypyrrolidine” is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.22600 . It is also known by its English name, “this compound” and its English alias, "Pyrrolidine,1-ethyl-2,2-dimethoxy" .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . A novel and high yield making method of (S)-1-ethyl-2-aminomethylpyrrolidine has been reported, which is different from the traditional synthesis method .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Future Directions

The future directions of “1-Ethyl-2,2-dimethoxypyrrolidine” and similar compounds lie in their potential applications in drug discovery and development. Pyrrolidine derivatives are known to possess various biological activities, making them promising candidates for the development of new therapeutic agents .

Properties

IUPAC Name

1-ethyl-2,2-dimethoxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9-7-5-6-8(9,10-2)11-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAKVIKUXSLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535532
Record name 1-Ethyl-2,2-dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84859-26-7
Record name 1-Ethyl-2,2-dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2,2-dimethoxypyrrolidine
Reactant of Route 2
1-Ethyl-2,2-dimethoxypyrrolidine
Reactant of Route 3
1-Ethyl-2,2-dimethoxypyrrolidine
Reactant of Route 4
1-Ethyl-2,2-dimethoxypyrrolidine
Reactant of Route 5
Reactant of Route 5
1-Ethyl-2,2-dimethoxypyrrolidine
Reactant of Route 6
1-Ethyl-2,2-dimethoxypyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.